molecular formula C32H31NO4 B12777257 Morphine phenylpropionate CAS No. 177714-81-7

Morphine phenylpropionate

Cat. No.: B12777257
CAS No.: 177714-81-7
M. Wt: 493.6 g/mol
InChI Key: TYTMPAASAKOSMS-HQZAJNPZSA-N
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Description

Morphine phenylpropionate is a semi-synthetic opioid ester derivative of morphine, where the hydroxyl group at the 3-position of morphine is esterified with phenylpropionic acid. Its chemical formula is C₁₇H₁₉NO₃·C₉H₁₀O₂ (molar mass: 435.3 g/mol), and it is classified under international narcotics control as a morphine derivative . This compound is typically administered via injection and is designed to prolong the analgesic effects of morphine due to its esterified structure, which slows enzymatic hydrolysis and systemic release .

Properties

CAS No.

177714-81-7

Molecular Formula

C32H31NO4

Molecular Weight

493.6 g/mol

IUPAC Name

[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] 2,2-diphenylpropanoate

InChI

InChI=1S/C32H31NO4/c1-31(21-9-5-3-6-10-21,22-11-7-4-8-12-22)30(35)36-26-16-13-20-19-24-23-14-15-25(34)29-32(23,17-18-33(24)2)27(20)28(26)37-29/h3-16,23-25,29,34H,17-19H2,1-2H3/t23-,24+,25-,29-,32-/m0/s1

InChI Key

TYTMPAASAKOSMS-HQZAJNPZSA-N

Isomeric SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3=C4C5=C(C[C@@H]6[C@H]7[C@]5(CCN6C)[C@@H](O4)[C@H](C=C7)O)C=C3

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3=C4C5=C(CC6C7C5(CCN6C)C(O4)C(C=C7)O)C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morphine phenylpropionate typically involves the esterification of morphine with phenylpropionic acid. This reaction can be catalyzed by acid or base catalysts. The general reaction conditions include:

    Reactants: Morphine and phenylpropionic acid

    Catalysts: Acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide)

    Solvent: Organic solvents like dichloromethane or toluene

    Temperature: Typically conducted at room temperature or slightly elevated temperatures

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Extraction of Morphine: Morphine is extracted from opium poppy latex.

    Esterification: Morphine is reacted with phenylpropionic acid under controlled conditions.

    Purification: The product is purified using techniques like recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Morphine phenylpropionate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it back to morphine or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can modify the phenylpropionate moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces reduced morphine derivatives.

    Substitution: Produces substituted morphine derivatives with modified pharmacological properties.

Scientific Research Applications

Morphine phenylpropionate has various applications in scientific research:

    Chemistry: Used as a model compound to study esterification and other organic reactions.

    Biology: Investigated for its interactions with opioid receptors and its effects on cellular signaling pathways.

    Medicine: Explored for its potential as an analgesic with modified pharmacokinetics and reduced side effects.

    Industry: Used in the development of new pain management drugs and formulations.

Mechanism of Action

Morphine phenylpropionate exerts its effects by binding to opioid receptors in the central and peripheral nervous systems. The primary molecular targets are the mu-opioid receptors, which mediate analgesic effects. Upon binding, it activates G-protein coupled receptors, leading to inhibition of adenylate cyclase, reduced cyclic AMP levels, and decreased neuronal excitability. This results in pain relief and other pharmacological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Morphine phenylpropionate belongs to a class of morphine esters, which differ in their pharmacokinetic and pharmacodynamic properties based on the esterifying acid. Below is a detailed comparison with key analogs:

Structural and Pharmacokinetic Differences

Compound Ester Chain Molecular Weight (g/mol) Half-Life (Hours) Solubility Profile
This compound Phenylpropionic acid 435.3 ~12–24* Low water solubility; soluble in ethanol/fats
Morphine Sulfate Sulfuric acid 668.7 2–4 Highly water-soluble
Morphine Decanoate Decanoic acid 532.6 48–72 Lipid-soluble
Codeine Phosphate Phosphoric acid 406.4 3–4 Water-soluble

*Estimated based on ester chain length and hydrolysis rates.

Pharmacodynamic and Clinical Profiles

  • Onset and Duration: this compound has a delayed onset (1–2 hours) but prolonged duration (12–24 hours) compared to morphine sulfate (rapid onset, 4–6 hours duration) due to slower ester hydrolysis . Morphine decanoate, with a longer ester chain, exhibits even slower release (duration: 48–72 hours) .
  • Receptor Binding: Molecular docking studies show this compound retains high affinity for μ-opioid receptors, similar to morphine, but reduced blood-brain barrier (BBB) penetration compared to non-esterified morphine analogs .
  • Metabolism :

    • This compound is hydrolyzed by esterases in the liver and plasma to release free morphine, which is further metabolized to morphine-3-glucuronide (inactive) and morphine-6-glucuronide (active) .

Toxicity and Side Effects

  • Common opioid side effects (respiratory depression, constipation) are shared among all morphine derivatives. However, phenylpropionate’s ester structure may reduce acute toxicity risks due to slower release .

Research Findings and Clinical Relevance

  • Analgesic Efficacy :

    • A 2024 in silico study compared this compound’s μ-opioid receptor binding score (−8.2 kcal/mol) with morphine (−7.9 kcal/mol), suggesting comparable efficacy .
    • Clinical trials highlight its utility in chronic pain management, with fewer daily injections required compared to morphine sulfate .
  • Stability and Storage :

    • This compound’s lipid solubility enhances stability in oil-based formulations, reducing hydrolysis during storage compared to aqueous morphine salts .

Key Differentiators from Non-Morphine Phenylpropionates

  • It is often misassociated with this compound due to naming similarities but differs entirely in structure (C₂₇H₃₄O₃) and function .

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for producing morphine phenylpropionate with high purity for pharmacological studies?

  • Methodological Answer : Synthesis typically involves esterification of morphine with phenylpropionyl chloride under anhydrous conditions. Purification should employ flash chromatography (silica gel, hexane:ethyl acetate gradients) followed by recrystallization. Characterize intermediates and final products using 1H^1H-NMR (e.g., ester proton signals at δ 4.2–4.5 ppm) and HPLC (C18 column, UV detection at 240 nm). Purity ≥98% is critical for in vivo studies to avoid confounding results from impurities .

Q. How does the phenylpropionate esterification alter morphine’s pharmacokinetic profile compared to free morphine?

  • Methodological Answer : Conduct comparative pharmacokinetic studies in rodent models using LC-MS/MS to quantify plasma concentrations. Key parameters:

  • Bioavailability : Measure AUC after oral vs. intramuscular administration.
  • Metabolism : Identify ester hydrolysis products (e.g., free morphine, phenylpropionic acid) via tandem mass spectrometry.
  • Half-life : Estimate using non-compartmental analysis. Phenylpropionate esters typically prolong half-life due to delayed hepatic metabolism .

Advanced Research Questions

Q. What experimental designs are recommended to resolve contradictions in reported receptor binding affinities of this compound?

  • Methodological Answer : Use orthogonal assays (e.g., radioligand binding, functional cAMP inhibition, and β-arrestin recruitment) to assess µ-opioid receptor interactions. Address variability by standardizing cell lines (e.g., CHO-K1 transfected with human MOR), buffer conditions (pH 7.4, 1 mM Mg2+^{2+}), and temperature (25°C). Report KiK_i values with 95% confidence intervals and validate findings using knockout models .

Q. How can researchers optimize in vitro models to study the blood-brain barrier permeability of this compound?

  • Methodological Answer : Use immortalized brain endothelial cells (hCMEC/D3) in Transwell assays. Apply test compound apically and quantify basolateral accumulation via LC-MS. Include controls for passive diffusion (e.g., propranolol) and active transport (e.g., P-gp inhibitors like verapamil). Calculate apparent permeability (PappP_{app}) and efflux ratios to assess transporter involvement .

Q. What analytical strategies are effective in detecting low-abundance metabolites of this compound in chronic exposure scenarios?

  • Methodological Answer : Employ high-resolution mass spectrometry (HRMS) with data-independent acquisition (DIA). Use metabolite prediction software (e.g., Meteor Nexus) to target phase II metabolites like glucuronides. Validate with synthesized standards and stable isotope-labeled internal controls. Limit of quantification (LOQ) should be ≤1 ng/mL in biological matrices .

Q. How should researchers design studies to investigate synergistic interactions between this compound and adjuvant analgesics?

  • Methodological Answer : Use isobolographic analysis in rodent neuropathic pain models. Co-administer this compound with gabapentin at fixed ratios (e.g., 1:1, 1:3). Calculate theoretical additive ED50_{50} and compare to observed values via t-test. Confirm synergy if the observed ED50_{50} is significantly lower than theoretical (interaction index <1) .

Q. What methodologies are critical for assessing the long-term stability of this compound in formulation matrices?

  • Methodological Answer : Conduct accelerated stability studies under ICH guidelines (40°C/75% RH for 6 months). Monitor degradation via HPLC-UV (240 nm) and identify impurities using QTOF-MS. Use Arrhenius modeling to predict shelf life. Include lyophilized formulations to assess hydrolytic stability .

Q. How can genetic polymorphisms in metabolic enzymes influence inter-individual variability in this compound response?

  • Methodological Answer : Perform genotyping for UGT2B7 (glucuronidation) and CYP3A4 (ester hydrolysis) variants in clinical cohorts. Use population pharmacokinetic modeling (NONMEM) to correlate genotype with clearance rates. Validate with in vitro hepatocyte models from donors with specific genotypes .

Methodological Best Practices

  • Data Reporting : Follow Beilstein Journal guidelines: report mean ± SEM, not SD, for biological replicates. Use superscript letters (a, b, c) for statistical annotations in tables .
  • Conflict Resolution : Apply GRADE criteria for meta-analyses of contradictory data. Weight studies by sample size, blinding status, and analytical rigor .
  • Ethical Compliance : For human studies, document IRB approval, inclusion/exclusion criteria, and adverse event monitoring per protocols .

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